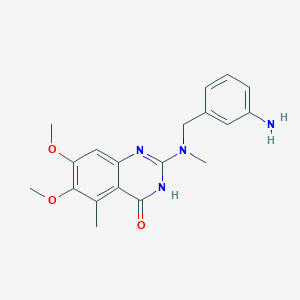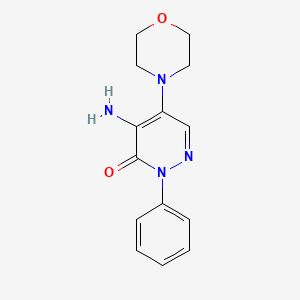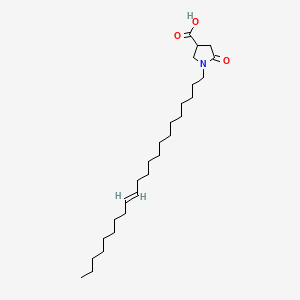
1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a long aliphatic chain and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of docos-13-enyl derivatives with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions: 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
(Z)-docos-13-enyl (Z)-docos-13-enoate: This compound has a similar long aliphatic chain but differs in its ester functional group.
[(E)-docos-13-enyl] octyl carbonate: This compound also has a long aliphatic chain but includes a carbonate functional group.
Uniqueness: 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a long aliphatic chain and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
94108-45-9 |
|---|---|
分子式 |
C27H49NO3 |
分子量 |
435.7 g/mol |
IUPAC名 |
1-[(E)-docos-13-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h9-10,25H,2-8,11-24H2,1H3,(H,30,31)/b10-9+ |
InChIキー |
CDCVCKDFKJKQJN-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCN1CC(CC1=O)C(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



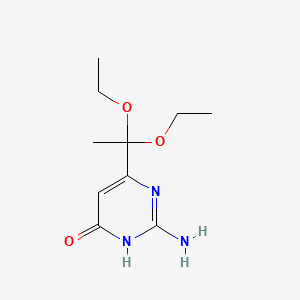
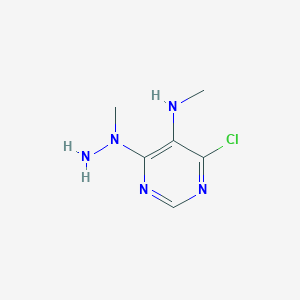


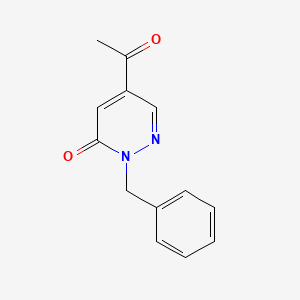

![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

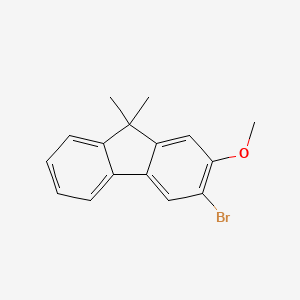
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
